6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one
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Overview
Description
6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core structure, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Pyridine Moiety: The 6-methylpyridin-2-yl group can be introduced via a Friedländer synthesis, which involves the condensation of a 2-aminopyridine derivative with a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or pyridine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Tetrahydroquinoline: A reduced form of quinoline with different reactivity and biological properties.
2-Aminopyridine: A building block for various heterocyclic compounds with diverse applications.
Uniqueness
6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to its combination of a quinoline core with a 6-methylpyridin-2-yl moiety and an amino group. This unique structure imparts specific electronic and steric properties, making it a valuable compound for targeted drug design and materials science applications.
Properties
IUPAC Name |
6-amino-1-[(6-methylpyridin-2-yl)methyl]-5,6,7,8-tetrahydroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-3-2-4-14(18-11)10-19-15-7-6-13(17)9-12(15)5-8-16(19)20/h2-5,8,13H,6-7,9-10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTJFWWNBHIMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C3=C(CC(CC3)N)C=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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